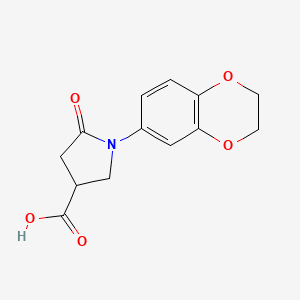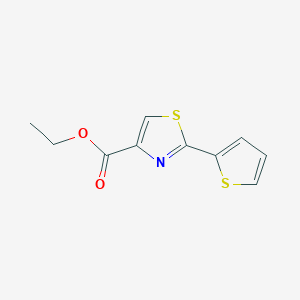
6,7-Dibromobenzo(1,4)dioxan
描述
6,7-Dibromobenzo(1,4)dioxan is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It belongs to the family of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms at positions 1 and 4 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromobenzo(1,4)dioxan typically involves the bromination of benzo(1,4)dioxan. One common method is the reaction of pyrocatechol with 1,2-dibromoethane in an alkaline medium . The reaction can be carried out in aqueous alkali solutions or alcohol solutions of alkoxides, yielding the desired product in varying efficiencies . The use of glycol or glycerol in the presence of sodium or potassium carbonates can improve the yield to 60-75% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production. The compound is typically synthesized in research laboratories for specific applications rather than mass-produced.
化学反应分析
Types of Reactions
6,7-Dibromobenzo(1,4)dioxan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while oxidation with potassium permanganate can introduce carboxyl groups.
科学研究应用
6,7-Dibromobenzo(1,4)dioxan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated dioxanes on biological systems.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 6,7-Dibromobenzo(1,4)dioxan is not well-documented. as a brominated dioxane, it is likely to interact with biological molecules through its bromine atoms and dioxane ring. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
6,7-Dichlorobenzo(1,4)dioxan: Similar in structure but with chlorine atoms instead of bromine.
6,7-Diiodobenzo(1,4)dioxan: Contains iodine atoms instead of bromine.
6,7-Difluorobenzo(1,4)dioxan: Contains fluorine atoms instead of bromine.
Uniqueness
6,7-Dibromobenzo(1,4)dioxan is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules.
属性
IUPAC Name |
6,7-dibromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJTAIEXFMURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373030 | |
| Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25812-80-0 | |
| Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dibromobenzo(1,4)dioxan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)
